molecular formula C12H18N2O2 B2463205 N-(4-amino-2-methoxyphenyl)pentanamide CAS No. 461656-44-0

N-(4-amino-2-methoxyphenyl)pentanamide

Cat. No.: B2463205
CAS No.: 461656-44-0
M. Wt: 222.288
InChI Key: HCZOTSLSKOFUMC-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)pentanamide is a chemical compound with the molecular formula C12H18N2O2. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a pentanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Future Directions

The results of the study demonstrate that the molecular simplification of Albendazole to give “N-(4-amino-2-methoxyphenyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . The treatment and control of diseases caused by parasitic helminths have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methoxyphenyl)pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)pentanamide.

    Reduction: Formation of N-(4-amino-2-methoxyphenyl)pentanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

N-(4-amino-2-methoxyphenyl)pentanamide can be compared with other similar compounds such as albendazole and its derivatives. While albendazole is a widely used anthelmintic, this compound has shown a profile of lower cytotoxicity to human and animal cell lines . This makes it a promising candidate for further development as a safer alternative.

List of Similar Compounds

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZOTSLSKOFUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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